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Compound of Interest

Compound Name: R018-5362

Cat. No.: B1662723

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ro18-5362, a
prodrug of the potent gastric H+/K+-ATPase inhibitor Ro18-5364, in gastroenterology research.
This guide is intended for researchers, scientists, and drug development professionals
investigating gastric acid secretion and potential therapeutic interventions for acid-related
gastrointestinal disorders.

Introduction

R018-5362 is a sulfide-containing compound that acts as a prodrug for the active sulfoxide
agent, Ro18-5364. In the acidic environment of the stomach, Ro18-5362 is converted to Ro18-
5364, which then irreversibly inhibits the gastric H+/K+-ATPase, commonly known as the
proton pump. This enzyme is the final step in the secretion of gastric acid. The targeted, acid-
activated mechanism of action makes Ro18-5362 and its active form valuable tools for studying
the physiology of gastric acid secretion and for the preclinical evaluation of novel anti-secretory
agents.

Mechanism of Action

The inhibitory action of the Ro18-5362/R018-5364 system is a multi-step process that is
critically dependent on the acidic environment of the gastric parietal cells.

e Prodrug Administration: The inactive prodrug, Ro18-5362, is administered.
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e Acid-Catalyzed Conversion: In the acidic compartments of the parietal cells, Ro18-5362
undergoes a chemical transformation into its active sulfoxide form, Ro18-5364.

e Covalent Binding: Ro18-5364 then forms a covalent disulfide bond with cysteine residues on
the luminal surface of the H+/K+-ATPase.

« Inhibition of Proton Pumping: This covalent modification inactivates the enzyme, preventing
the transport of H+ ions into the gastric lumen and thereby inhibiting acid secretion.

This pH-dependent activation ensures that the inhibitory effect is localized to the site of acid
secretion, minimizing potential off-target effects.
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Mechanism of Action of Ro18-5362
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Data Presentation

The following tables summarize the key quantitative data for Ro18-5362 and its active form,
R018-5364, based on available research.

Apparent Ki (at

Compound Target Activity Reference
PH 6)
Prodrug; largely
R018-5362 H+/K+-ATPase ) ) >0.1 mM [1]
Inactive
Potent,
R018-5364 H+/K+-ATPase irreversible 0.1 uM [1][2]
inhibitor
Parameter Observation Reference

Covalently binds to the ~100
Inhibitor Binding kDa a-subunit of the H+/K+- [1]
ATPase.

Inhibition can be reversed by
sulfhydryl reagents like

Reversibility ] .y y- ; [1]
dithiothreitol (DTT) and

mercaptoethanol.

Inhibitory action is markedly

higher at lower pH due to the
pH Dependence _ .

acid-catalyzed conversion of

the prodrug.

No significant difference in
Enantioselectivit inhibitory activity was observed
nantioselectivity )
between the two enantiomers

of Ro18-5364.

Experimental Protocols
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Detailed methodologies for key experiments utilizing Ro18-5362/R018-5364 are provided

below.

Protocol 1: Preparation of H+/K+-ATPase Enriched
Gastric Vesicles

This protocol describes the isolation of H+/K+-ATPase-enriched vesicles from rabbit or pig

gastric mucosa, which are essential for in vitro assays.

Materials:

Fresh or frozen rabbit or pig stomachs

Homogenization Buffer: 250 mM Sucrose, 0.2 mM EDTA, 10 mM Tris-HCI, pH 7.4
Sucrose Solutions: 37% (w/v) and 10% (w/v) in 5 mM Tris-HCI, pH 7.4
Resuspension Buffer: 250 mM Sucrose, 5 mM Tris-HCI, pH 7.4

Dounce homogenizer

High-speed and ultra-centrifuge

Procedure:

Excise the gastric mucosa from the fundic region of the stomach and wash with cold saline.
Scrape the mucosal layer and homogenize in ice-cold Homogenization Buffer.

Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to remove larger cellular
debris.

Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the

microsomes.

Resuspend the microsomal pellet in Resuspension Buffer.
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Layer the resuspended microsomes onto a discontinuous sucrose gradient (37% and 10%
sucrose).

Centrifuge at 150,000 x g for 2 hours at 4°C.

The H+/K+-ATPase-enriched vesicles will be located at the interface of the 10% and 37%
sucrose layers.

Carefully collect the vesicle fraction, dilute with Resuspension Buffer, and pellet by
centrifugation at 100,000 x g for 60 minutes at 4°C.

Resuspend the final pellet in a minimal volume of Resuspension Buffer, determine the
protein concentration, and store at -80°C.
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Workflow for Gastric Vesicle Preparation
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Protocol 2: In Vitro H+/K+-ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the proton pump and its inhibition by Ro18-
5364.

Materials:

o H+/K+-ATPase enriched gastric vesicles (from Protocol 1)

¢ R018-5362 and/or Ro18-5364 stock solutions (in DMSO)

o Assay Buffer: 40 mM Tris-HCI (pH adjusted as needed, e.g., 6.0, 7.4), 2 mM MgCI2
e ATP solution (2 mM)

o KCI solution (20 mM)

» Malachite Green Reagent for phosphate detection

e 96-well microplate and reader

Procedure:

e Prepare serial dilutions of Ro18-5362/R018-5364 in Assay Buffer at the desired pH.
e In a 96-well plate, add 10 pL of the compound dilution or vehicle control (DMSO).

e Add 70 pL of Assay Buffer to each well.

e Add 10 pL of H+/K+-ATPase enriched vesicles (final concentration ~5-10 p g/well ).

e Pre-incubate the plate at 37°C for 10-30 minutes to allow for prodrug conversion (if using
R018-5362) and inhibitor binding.

« Initiate the reaction by adding 10 pL of a pre-warmed mixture of ATP and KCI.

e Incubate at 37°C for 20-30 minutes.
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» Stop the reaction and measure the amount of inorganic phosphate released using the
Malachite Green Reagent according to the manufacturer's instructions.

o Calculate the percent inhibition relative to the vehicle control.

Protocol 3: Vesicular Proton Transport Assay

This assay directly measures the pumping of protons into the gastric vesicles using a pH-
sensitive fluorescent dye.

Materials:

 H+/K+-ATPase enriched gastric vesicles (from Protocol 1)

» R018-5362 and/or R018-5364 stock solutions

o Assay Buffer: 150 mM KCI, 5 mM MgCI2, 5 mM Tris-HCI, pH 7.4
e Acridine Orange (pH-sensitive dye)

e ATP solution

e Valinomycin (K+ ionophore)

o Fluorometer

Procedure:

Dilute the gastric vesicles in the Assay Buffer containing Acridine Orange (e.g., 10 uM).

Add the desired concentration of Ro18-5362/R018-5364 or vehicle control and pre-incubate.

Add Valinomycin (e.g., 1 uM) to facilitate K+ entry into the vesicles.

Place the cuvette in the fluorometer and record the baseline fluorescence (Excitation: 493
nm, Emission: 530 nm).

Initiate proton transport by adding ATP (e.g., 1 mM).
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e The accumulation of protons inside the vesicles will quench the Acridine Orange
fluorescence.

e Monitor the decrease in fluorescence over time. The rate of fluorescence quenching is
proportional to the rate of proton transport.

» Calculate the percent inhibition of the initial rate of fluorescence quenching compared to the
vehicle control.

Protocol 4: In Vivo Measurement of Gastric Acid
Secretion in Anesthetized Rats

This protocol allows for the evaluation of the antisecretory effects of Ro18-5362 in a whole-
animal model.

Materials:

Sprague-Dawley rats (200-250 g)

Anesthetic (e.g., urethane or ketamine/xylazine)

R018-5362 formulation for oral or intravenous administration

Gastric perfusion pump and collection system

pH meter or autotitrator

Stimulants of acid secretion (e.g., histamine, pentagastrin)

Procedure:

Anesthetize the rat and perform a tracheotomy to ensure a clear airway.

Cannulate the esophagus and the duodenum for gastric perfusion.

Perfuse the stomach with warm saline at a constant rate.

Collect the gastric effluent at regular intervals (e.g., 15 minutes).
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Measure the acid output in the collected samples by titration with NaOH to a neutral pH.

After a basal collection period, administer a stimulant of acid secretion (e.g., continuous
intravenous infusion of histamine) to induce a stable level of acid output.

Once a stable stimulated acid secretion is achieved, administer Ro18-5362 by the desired
route (e.g., oral gavage or intravenous injection).

Continue to collect gastric effluent and measure acid output to determine the extent and
duration of inhibition.
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In Vivo Gastric Acid Secretion Assay Workflow
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Conclusion

R018-5362, through its active form Ro18-5364, serves as a highly specific and potent tool for
the investigation of gastric acid secretion. Its acid-activated mechanism of action provides a
targeted approach to studying the H+/K+-ATPase. The protocols outlined in this document
provide a foundation for researchers to utilize this compound effectively in both in vitro and in
vivo models to further our understanding of gastric physiology and to aid in the development of

novel therapies for acid-related disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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